

# Delavirdine Dosage and Administration: In Vivo Study Protocols and Application Notes

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## For Researchers, Scientists, and Drug Development Professionals

Introduction

Delavirdine (DLV), marketed under the brand name Rescriptor, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) formerly used in combination with other antiretroviral agents for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As an NNRTI, delavirdine allosterically binds to and inhibits the viral enzyme reverse transcriptase, a critical component for the replication of HIV.[2] This document provides a comprehensive overview of delavirdine's dosage and administration based on available in vivo studies, primarily from human clinical trials and animal toxicology reports, due to a scarcity of publicly available preclinical efficacy studies in animal models.

## **Data Presentation: Summary of In Vivo Dosages**

The following tables summarize the quantitative data on delavirdine dosage and administration from human clinical trials and animal studies.

Table 1: Human Clinical Dosage and Pharmacokinetics



Population	Dosage Regimen	Administration Route	Key Pharmacokinet ic Parameters	Reference
HIV-1 Infected Adults	400 mg, three times daily	Oral	Cmax (steady- state): $35 \pm 20$ $\mu$ MAUC (steady- state): $180 \pm 100$ $\mu$ M·hCmin (trough, steady- state): $15 \pm 10$ $\mu$ M	[3]
HIV-1 Infected Adults	600 mg, twice daily	Oral	Appears to provide similar systemic exposure to 400 mg TID regimen.	[4]
HIV-1 Infected Adults (with Didanosine)	400 mg (single dose)	Oral	Concurrent administration with didanosine reduced delavirdine Cmax and AUC. Administration of delavirdine 1 hour prior to didanosine avoided this interaction.	
HIV-1 Infected Adults (with Ritonavir)	400 mg, every 8 hours	Oral	Co- administration with ritonavir resulted in a delavirdine Cmax of 23 ± 16 µM and an AUCO-8	_



## Methodological & Application

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Table 2: Animal Toxicology and Teratogenicity Studies



Animal Model	Dosage Range	Administrat	Study Type	Observed Effects	Reference
Rats	50 to 200 mg/kg/day	Not Specified (likely oral)	Teratogenicity	Ventricular septal defects in offspring.	
Rats	~5 times human therapeutic exposure	Not Specified (likely oral)	Reproduction /Fertility	Marked maternal toxicity, embryotoxicit y, fetal development al delay, and reduced pup survival.	
Rabbits	~6 times human therapeutic exposure	Not Specified (likely oral)	Reproduction /Fertility	Abortions, embryotoxicit y, and maternal toxicity.	
Mice	Systemic exposures 0.5- to 3-fold (females) and 0.2- to 4-fold (males) higher than human therapeutic doses	Not Specified (likely oral)	Carcinogenici ty	Increased incidence of hepatocellula r adenoma and carcinoma in both sexes and urinary bladder tumors in males.	_

## **Experimental Protocols**

Detailed methodologies for key experiments are outlined below. It is important to note the lack of extensive published preclinical efficacy studies for delavirdine in established HIV animal



models like non-human primates or humanized mice. The protocols are therefore based on general methodologies for antiretroviral drug testing in such models and the available toxicological data for delavirdine.

## Protocol 1: General Antiretroviral Efficacy Assessment in SCID-hu Thy/Liv Mouse Model

This protocol is a generalized procedure for evaluating the in vivo efficacy of an NNRTI like delavirdine, based on established methodologies for other antiretrovirals in this model.

#### 1. Animal Model:

• Severe Combined Immunodeficient (SCID) mice surgically implanted with human fetal thymus and liver tissues (SCID-hu Thy/Liv).

#### 2. Treatment Groups:

- Group 1: Vehicle control (e.g., appropriate buffer or suspension agent).
- Group 2-4: Delavirdine at escalating doses (e.g., 10, 30, 100 mg/kg/day), administered via oral gavage twice daily.
- Group 5: Positive control (another approved NNRTI with known efficacy in this model).

#### 3. Experimental Procedure:

- Mice are infected with a known strain of HIV-1 directly into the thymic implant.
- Treatment is initiated either prophylactically (before infection) or therapeutically (after infection is established).
- Blood samples are collected periodically to monitor drug levels and potential toxicity.
- At the end of the study period (e.g., 2-4 weeks post-infection), mice are euthanized, and the human thymic implants are harvested.

#### 4. Endpoint Analysis:



- Viral Load: Quantification of cell-associated HIV-1 p24 antigen and HIV-1 RNA in the thymic implant.
- Immunophenotyping: Flow cytometry to assess the depletion of CD4+ thymocytes, a hallmark of HIV-1 infection.
- Histopathology: Examination of the thymic tissue for pathological changes.

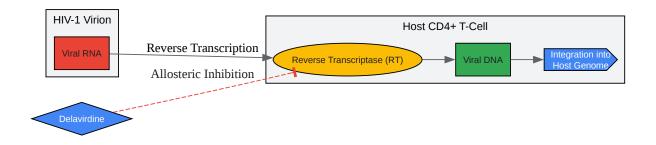
### **Protocol 2: Teratogenicity Study in Rats**

This protocol is based on the reported teratogenicity findings for delavirdine.

- 1. Animal Model:
- Pregnant Sprague-Dawley rats.
- 2. Treatment Groups:
- Group 1: Vehicle control.
- Group 2-4: Delavirdine at doses of 50, 100, and 200 mg/kg/day.
- 3. Experimental Procedure:
- Delavirdine is administered daily via oral gavage during the period of organogenesis (gestational days 6-15).
- Maternal body weight and clinical signs are monitored throughout the pregnancy.
- On gestational day 20, dams are euthanized, and fetuses are collected.
- 4. Endpoint Analysis:
- Maternal Toxicity: Assessment of maternal weight gain, food consumption, and clinical signs.
- Embryo-fetal Development: Examination of fetuses for external, visceral, and skeletal malformations. The number of viable fetuses, resorptions, and fetal body weights are recorded.



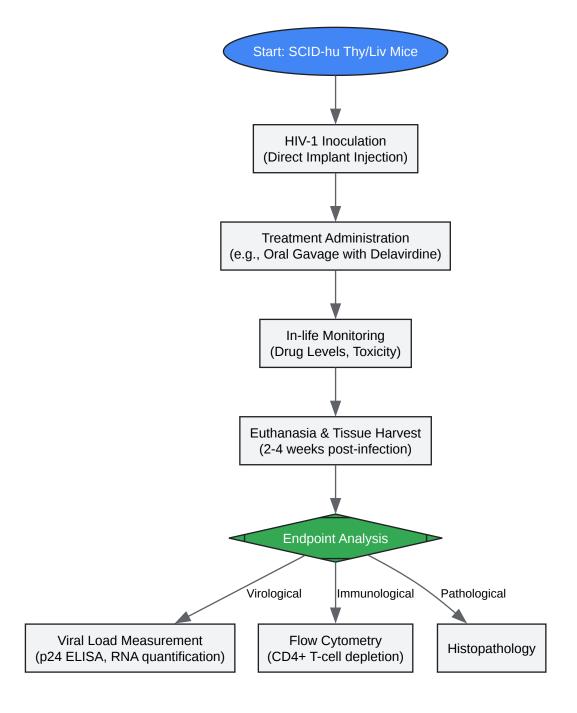
## **Mandatory Visualization**



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Caption: Mechanism of action of Delavirdine as an NNRTI.





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